An In-depth Technical Guide to N-Methyltyramine: A Phenethylamine Alkaloid
An In-depth Technical Guide to N-Methyltyramine: A Phenethylamine Alkaloid
A Note on the Subject Compound: This guide focuses on N-methyltyramine , also known as 4-[2-(methylamino)ethyl]phenol. The initial request for information on its meta-isomer, 3-[2-(methylamino)ethyl]phenol, yielded limited publicly available data, suggesting it is a less common and not extensively characterized compound. In the interest of providing a comprehensive and scientifically robust technical resource, this guide will detail the properties and applications of the well-documented para-isomer, N-methyltyramine. The structural difference lies in the position of the hydroxyl group on the phenyl ring.
Introduction and Scope
N-methyltyramine (NMT) is a naturally occurring biogenic amine found in a variety of plants, including barley and bitter orange.[1] Structurally, it is a phenethylamine alkaloid and a methylated derivative of tyramine. This compound has garnered interest in the pharmaceutical and nutraceutical industries for its potential physiological effects. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and key applications of N-methyltyramine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The fundamental structure of N-methyltyramine consists of a phenol ring substituted at the para position with a 2-(methylamino)ethyl group.
Chemical Structure Diagram```dot
digraph "N-Methyltyramine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];
// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];
// Double bonds in the ring edge [dir=none, style=bold]; C1--C2; C3--C4; C5--C6; edge [dir=none, style=solid]; C2--C3; C4--C5; C6--C1;
// Substituents O [label="O", pos="0,2!"]; H1 [label="H", pos="0.5,2.5!"]; C7 [label="C", pos="0,-2!"]; H2 [label="H", pos="0.5,-2.5!"]; H3 [label="H", pos="-0.5,-2.5!"]; C8 [label="C", pos="0,-3!"]; H4 [label="H", pos="0.5,-3.5!"]; H5 [label="H", pos="-0.5,-3.5!"]; N [label="N", pos="0,-4!"]; H6 [label="H", pos="-0.5,-4.5!"]; C9 [label="C", pos="0.866,-4.5!"]; H7 [label="H", pos="1.366,-4!"]; H8 [label="H", pos="1.366,-5!"]; H9 [label="H", pos="0.366,-5!"];
// Bonds to substituents edge [dir=none, style=solid]; C1--O; O--H1; C4--C7; C7--C8; C8--N; N--H6; N--C9; }
Caption: A general synthetic route to N-methyltyramine.
Example Synthetic Protocol
A common method for producing N-methylated phenethylamines involves the hydrogenation of a phenylacetonitrile derivative in the presence of a methylamine. For instance, a process for preparing N-methyl-2-(3,4-dimethoxyphenyl)-ethylamine involves hydrogenating 3,4-dimethoxyphenylacetonitrile with methylamine in the presence of a supported catalyst. [2]A similar principle can be applied to the synthesis of N-methyltyramine, starting from 4-hydroxyphenylacetonitrile.
Step-by-Step Protocol:
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Reaction Setup: In a high-pressure reactor, a solution of 4-hydroxyphenylacetonitrile in a suitable solvent (e.g., an alcohol) is prepared.
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Catalyst Addition: A supported catalyst, such as palladium on carbon or Raney nickel, is added to the solution.
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Methylamine Introduction: Methylamine is introduced into the reactor.
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Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated. The reaction is monitored for the consumption of hydrogen and the disappearance of the starting material.
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Workup and Purification: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified, for example, by crystallization or chromatography, to yield N-methyltyramine.
Applications in Research and Drug Development
N-methyltyramine is investigated for various pharmacological effects, making it a compound of interest for drug development.
Pharmacological Profile
N-methyltyramine is structurally related to other biogenic amines like tyramine and synephrine and is considered a mild stimulant. [1]Its primary mechanism of action is thought to involve the release of norepinephrine. [1]However, some research suggests it may act as an α-adrenoreceptor antagonist. [3]
Potential Therapeutic and Supplemental Uses
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Weight Management: It is often included in dietary supplements for weight management, with some studies suggesting it may stimulate lipolysis, the breakdown of fats for energy. [1][3]* Energy and Focus: Due to its potential to increase norepinephrine release, N-methyltyramine is used in supplements aimed at enhancing energy, alertness, and focus. [1]* Appetite and Digestion: Some studies indicate that N-methyltyramine can stimulate gastrin and pancreatic secretions, which may enhance appetite and digestion. [3]
Analytical Methods
The characterization and quantification of N-methyltyramine in biological matrices or chemical samples are typically performed using standard analytical techniques.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
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Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, aiding in identification.
Safety and Handling
As with any bioactive compound, proper safety precautions should be taken when handling N-methyltyramine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
N-methyltyramine is a phenethylamine alkaloid with a range of potential physiological effects that make it a subject of ongoing research and a component of various dietary supplements. A thorough understanding of its chemical properties, synthesis, and pharmacological profile is essential for its effective and safe application in research and product development.
References
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Taylor & Francis. (n.d.). N-Methyltyramine – Knowledge and References. Taylor & Francis. Retrieved from [Link]
- Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
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Wikipedia. (n.d.). N-Methyltyramine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (3-methyl-2-hydroxyphenyl) (2-hydroxyphenyl)methane. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(2-Hydroxy-1-(methylamino)ethyl)phenol. Retrieved from [Link]
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Caring Sunshine. (n.d.). Ingredient: N-Methyltyramine. Retrieved from [Link]
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UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
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Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research, 29(1), 14-16. Retrieved from [Link]
- Google Patents. (2013). Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
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The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]
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FooDB. (2011). Showing Compound m-Tyramine (FDB023573). Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 3-[1-HYDROXY-2-(METHYLAMINO)ETHYL]PHENOL. Retrieved from [Link]
